1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a chemical compound with potential therapeutic applications in medical, environmental, and industrial research. It is known for its complex structure, which includes a benzyloxy group, a phenyl ring, an azetidine ring, and a piperidine ring.
Preparation Methods
The synthesis of 1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the benzyloxyphenyl intermediate. This intermediate is then subjected to various reactions, including acylation and cyclization, to form the final compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression. The exact pathways involved depend on the specific biological context and the molecular targets of the compound .
Comparison with Similar Compounds
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxylate: This compound has a similar structure but different functional groups.
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxylamide: This compound has a similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.
Properties
IUPAC Name |
1-[1-[3-(3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c26-25(30)21-11-13-27(14-12-21)22-16-28(17-22)24(29)10-9-19-7-4-8-23(15-19)31-18-20-5-2-1-3-6-20/h1-8,15,21-22H,9-14,16-18H2,(H2,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAIRRJQOSHMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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